2-Heptyn-1-ol, 6-methyl-
CAS No.: 34452-36-3
Cat. No.: VC19657125
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34452-36-3 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 6-methylhept-2-yn-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |
| Standard InChI Key | MVBRYNZPDUGVCH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC#CCO |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic name 2-Heptyn-1-ol, 6-methyl- corresponds to the molecular formula C₈H₁₄O, distinguishing it from the simpler 6-Heptyn-1-ol (C₇H₁₂O). The methyl group at the sixth carbon introduces steric and electronic modifications that could alter its physicochemical behavior compared to unsubstituted analogs.
Comparative Analysis with Related Compounds
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6-Heptyn-1-ol (C₇H₁₂O): Lacks the methyl group, enabling direct comparison of substituent effects on reactivity .
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6-Methyl-1-heptyne: Shares the methyl-triple bond motif but lacks the hydroxyl group, emphasizing the role of functional groups in directing reactions.
Synthetic Pathways and Challenges
Hypothetical Synthesis Routes
While no documented methods exist for 2-Heptyn-1-ol, 6-methyl-, analogous strategies for 6-Heptyn-1-ol provide a framework:
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Alkyne Alkylation: Introducing a methyl group via Grignard or organocopper reagents to a precursor like 6-Heptyn-1-ol.
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Hydroboration-Oxidation: Using asymmetrical alkynes to install the methyl group during triple bond formation.
Industrial Feasibility
Industrial-scale production would require optimizing catalysts (e.g., palladium or nickel) to manage steric hindrance from the methyl group, potentially affecting yields.
Physicochemical Properties (Predicted)
Thermodynamic and Spectroscopic Data
Reactivity Profile
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Oxidation: Likely forms a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄).
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Nucleophilic Substitution: Hydroxyl group could be replaced by halides or amines, though steric effects may slow kinetics.
Research Gaps and Future Directions
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Synthetic Validation: Developing and publishing reproducible routes to confirm the compound’s accessibility.
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Toxicological Screening: Assessing cytotoxicity and environmental impact, critical for industrial adoption.
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Catalytic Studies: Exploring asymmetric catalysis to produce enantiomerically pure forms for chiral applications.
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